Cas no 2229640-71-3 (3-(3,5-dichloropyridin-4-yl)prop-2-en-1-amine)

3-(3,5-Dichloropyridin-4-yl)prop-2-en-1-amine is a versatile intermediate in organic synthesis, characterized by its reactive amine and dichloropyridinyl functional groups. The compound’s conjugated double bond enhances its utility in cross-coupling reactions, while the electron-withdrawing chlorine substituents improve electrophilic reactivity. Its structural features make it valuable for constructing heterocyclic frameworks, particularly in agrochemical and pharmaceutical applications. The high purity and stability of this intermediate ensure consistent performance in complex synthetic pathways. Its compatibility with palladium-catalyzed reactions further broadens its applicability in fine chemical synthesis. Proper handling under inert conditions is recommended to preserve its reactivity.
3-(3,5-dichloropyridin-4-yl)prop-2-en-1-amine structure
2229640-71-3 structure
Product Name:3-(3,5-dichloropyridin-4-yl)prop-2-en-1-amine
CAS No:2229640-71-3
MF:C8H8Cl2N2
MW:203.068519592285
CID:5978718
PubChem ID:165883440
Update Time:2025-05-23

3-(3,5-dichloropyridin-4-yl)prop-2-en-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(3,5-dichloropyridin-4-yl)prop-2-en-1-amine
    • 2229640-71-3
    • EN300-1976398
    • Inchi: 1S/C8H8Cl2N2/c9-7-4-12-5-8(10)6(7)2-1-3-11/h1-2,4-5H,3,11H2/b2-1+
    • InChI Key: IZKIUDZFEIJEHC-OWOJBTEDSA-N
    • SMILES: ClC1C=NC=C(C=1/C=C/CN)Cl

Computed Properties

  • Exact Mass: 202.0064537g/mol
  • Monoisotopic Mass: 202.0064537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 38.9Ų

3-(3,5-dichloropyridin-4-yl)prop-2-en-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1976398-0.05g
3-(3,5-dichloropyridin-4-yl)prop-2-en-1-amine
2229640-71-3
0.05g
$707.0 2023-09-16
Enamine
EN300-1976398-0.1g
3-(3,5-dichloropyridin-4-yl)prop-2-en-1-amine
2229640-71-3
0.1g
$741.0 2023-09-16
Enamine
EN300-1976398-0.25g
3-(3,5-dichloropyridin-4-yl)prop-2-en-1-amine
2229640-71-3
0.25g
$774.0 2023-09-16
Enamine
EN300-1976398-0.5g
3-(3,5-dichloropyridin-4-yl)prop-2-en-1-amine
2229640-71-3
0.5g
$809.0 2023-09-16
Enamine
EN300-1976398-1.0g
3-(3,5-dichloropyridin-4-yl)prop-2-en-1-amine
2229640-71-3
1g
$1100.0 2023-05-26
Enamine
EN300-1976398-2.5g
3-(3,5-dichloropyridin-4-yl)prop-2-en-1-amine
2229640-71-3
2.5g
$1650.0 2023-09-16
Enamine
EN300-1976398-5.0g
3-(3,5-dichloropyridin-4-yl)prop-2-en-1-amine
2229640-71-3
5g
$3189.0 2023-05-26
Enamine
EN300-1976398-10.0g
3-(3,5-dichloropyridin-4-yl)prop-2-en-1-amine
2229640-71-3
10g
$4729.0 2023-05-26
Enamine
EN300-1976398-1g
3-(3,5-dichloropyridin-4-yl)prop-2-en-1-amine
2229640-71-3
1g
$842.0 2023-09-16
Enamine
EN300-1976398-5g
3-(3,5-dichloropyridin-4-yl)prop-2-en-1-amine
2229640-71-3
5g
$2443.0 2023-09-16

Additional information on 3-(3,5-dichloropyridin-4-yl)prop-2-en-1-amine

Professional Introduction to Compound with CAS No. 2229640-71-3 and Product Name: 3-(3,5-dichloropyridin-4-yl)prop-2-en-1-amine

The compound with CAS No. 2229640-71-3 and the product name 3-(3,5-dichloropyridin-4-yl)prop-2-en-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a 3,5-dichloropyridine moiety combined with an allylamine group makes it a versatile scaffold for further chemical modifications and biological evaluations.

Recent research in the domain of heterocyclic compounds has highlighted the importance of 3,5-dichloropyridine derivatives in the development of novel therapeutic agents. These derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of 3-(3,5-dichloropyridin-4-yl)prop-2-en-1-amine make it an attractive candidate for further investigation into its pharmacological effects.

In the context of drug design, the allylamine functional group provides a reactive site for further derivatization, enabling the synthesis of more complex molecules with tailored biological properties. This flexibility is particularly valuable in medicinal chemistry, where precise control over molecular structure is essential for optimizing drug efficacy and minimizing side effects. The compound’s chemical properties also make it suitable for use in combinatorial chemistry libraries, which are increasingly employed in high-throughput screening campaigns to identify lead compounds for new drugs.

Advances in synthetic methodologies have made it possible to produce complex organic molecules with high precision and yield. The synthesis of 3-(3,5-dichloropyridin-4-yl)prop-2-en-1-amine exemplifies these advancements, showcasing the ability to construct intricate molecular architectures efficiently. This capability is crucial for accelerating the drug discovery process, as it allows researchers to rapidly explore novel chemical space and identify promising candidates for further development.

The biological activity of this compound has been a focus of recent studies. Preliminary investigations suggest that it may exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways. For instance, its interaction with specific protein targets could potentially lead to the development of new treatments for neurological disorders or metabolic diseases. These findings underscore the importance of exploring structurally diverse compounds like 3-(3,5-dichloropyridin-4-yl)prop-2-en-1-amine to uncover new therapeutic opportunities.

The compound’s stability under various conditions is another critical factor in its potential application as a pharmaceutical intermediate. Studies have demonstrated that it remains stable under standard storage conditions, which is essential for ensuring its integrity during transportation and handling. Additionally, its solubility profile suggests that it can be easily formulated into different dosage forms, enhancing its practicality for clinical use.

In conclusion, 3-(3,5-dichloropyridin-4-yl)prop-2-en-1-amine (CAS No. 2229640-71-3) represents a promising candidate for further research and development in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive molecule for drug discovery efforts. As research in this field continues to progress, compounds like this one are likely to play a significant role in the development of new medicines that address unmet medical needs.

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent